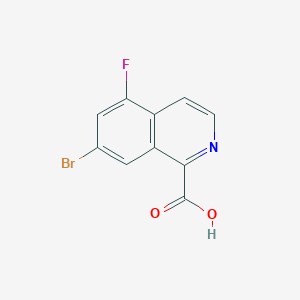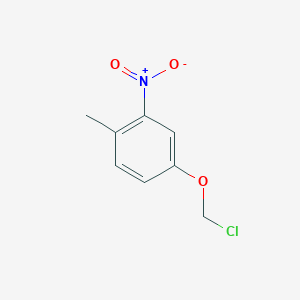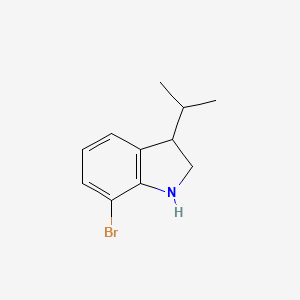
1-Bromo-2-(3-chloro-2-methylpropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(3-chloro-2-methylpropyl)benzene is an organic compound that belongs to the class of aromatic halides It consists of a benzene ring substituted with a bromine atom at the first position and a 3-chloro-2-methylpropyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(3-chloro-2-methylpropyl)benzene can be synthesized through a multi-step process involving the following key steps:
Bromination of Benzene: Benzene is first brominated using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide to form bromobenzene.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(3-chloro-2-methylpropyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium alkoxide, or amines in polar solvents like ethanol or water.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens in the presence of Lewis acids for halogenation.
Major Products Formed:
Nucleophilic Substitution: Products include 1-hydroxy-2-(3-chloro-2-methylpropyl)benzene, 1-alkoxy-2-(3-chloro-2-methylpropyl)benzene, and 1-amino-2-(3-chloro-2-methylpropyl)benzene.
Electrophilic Aromatic Substitution: Products include 1-bromo-2-(3-chloro-2-methylpropyl)-4-nitrobenzene, 1-bromo-2-(3-chloro-2-methylpropyl)-4-sulfonic acid, and 1,4-dibromo-2-(3-chloro-2-methylpropyl)benzene.
Scientific Research Applications
1-Bromo-2-(3-chloro-2-methylpropyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(3-chloro-2-methylpropyl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The bromine and chlorine atoms in the compound can participate in halogen bonding, while the benzene ring can engage in π-π interactions with aromatic residues in biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-Bromo-2-chlorobenzene: Similar structure but lacks the 3-chloro-2-methylpropyl group.
1-Bromo-2-methylbenzene: Similar structure but lacks the 3-chloro group.
1-Bromo-3-(3-chloro-2-methylpropyl)benzene: Similar structure but with different substitution pattern on the benzene ring.
Uniqueness: 1-Bromo-2-(3-chloro-2-methylpropyl)benzene is unique due to the presence of both bromine and chlorine atoms along with a 3-chloro-2-methylpropyl group
Properties
Molecular Formula |
C10H12BrCl |
|---|---|
Molecular Weight |
247.56 g/mol |
IUPAC Name |
1-bromo-2-(3-chloro-2-methylpropyl)benzene |
InChI |
InChI=1S/C10H12BrCl/c1-8(7-12)6-9-4-2-3-5-10(9)11/h2-5,8H,6-7H2,1H3 |
InChI Key |
MGLOEBHETQRAIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1Br)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[1-(1,3-benzothiazol-2-yl)propan-2-yl]-2-chloroacetamide](/img/structure/B13195166.png)
![3-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}phenol](/img/structure/B13195178.png)







